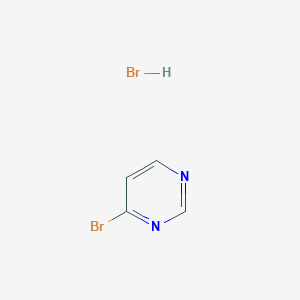

4-Bromopyrimidine hydrobromide

Beschreibung

4-Bromopyrimidine hydrobromide (CAS 74129-11-6) is a brominated pyrimidine derivative with the molecular formula C₅H₅Br₂N and a calculated molecular weight of 238.8 g/mol. It exists as a hydrobromide salt, enhancing its stability and solubility for use in synthetic chemistry. Pyrimidine derivatives are critical intermediates in pharmaceutical and agrochemical synthesis due to their heterocyclic aromatic structure, which allows versatile functionalization .

This compound is utilized in cross-coupling reactions, nucleophilic substitutions, and as a building block for bioactive molecules. Its reactivity at the 4-position bromine atom makes it valuable for constructing complex heterocycles .

Eigenschaften

IUPAC Name |

4-bromopyrimidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2.BrH/c5-4-1-2-6-3-7-4;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFBOGDIZFQAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-22-1 | |

| Record name | Pyrimidine, 4-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromopyrimidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromination Using N-Bromosuccinimide (NBS) in Ester Solvents

A recent and environmentally favorable method involves using N-bromosuccinimide (NBS) as the brominating agent with esters as solvents. This method is particularly used for preparing 4-(bromoacetyl)pyridine hydrobromide, which is structurally related to 4-bromopyrimidine hydrobromide and shares similar reaction principles.

- Starting material: 4-acetylpyridine (analogous to pyrimidine derivatives).

- Brominating agent: N-bromosuccinimide (NBS), which avoids the use of elemental bromine.

- Solvent: Esters such as ethyl acetate, methyl acetate, propyl acetate, or butyl acetate.

- Reaction conditions: Heating at 20–75 °C for 5–20 hours, preferably 60–75 °C.

- Work-up: Crystallization at 0–20 °C, filtration, and washing with deionized water.

- Avoids the corrosive and toxic bromine and hydrobromic acid.

- High yield (~96.5%) and purity.

- Environmentally friendly with reduced hazardous waste.

- Suitable for industrial-scale production due to mild conditions and solvent recyclability.

| Parameter | Range/Value | Notes |

|---|---|---|

| Brominating agent ratio | NBS : substrate = 1.47–2.94 | Weight ratio |

| Solvent | Ethyl acetate (preferred) | Ester solvents provide good solubility |

| Temperature | 20–75 °C (optimal 60–75 °C) | Heating required for reaction progress |

| Reaction time | 5–20 hours | Monitored by thin-layer chromatography |

| Crystallization temp. | 0–20 °C | For product isolation |

| Yield | ~96.5% | High yield with minimal by-products |

This method was detailed in a Chinese patent (CN106632001A), emphasizing its application for related pyridine hydrobromide compounds but providing a transferable approach for this compound synthesis.

Bromination of Pyrimidine Hydrohalide Salts in Inert Organic Solvents

Another approach involves brominating pyrimidine hydrohalide salts in inert, water-immiscible organic solvents such as cyclohexane or 1,2-dichloroethane. This technique is inspired by analogous processes used for preparing 4-bromoaniline hydrobromides and can be adapted for pyrimidine derivatives.

- Starting material: Pyrimidine hydrohalide salt.

- Brominating agent: Bromine or brominating reagents under controlled conditions.

- Solvent: Inert, water-immiscible solvents like cyclohexane or 1,2-dichloroethane.

- Temperature: From -5 °C to +100 °C, preferably -5 °C to +50 °C.

- Atmospheric pressure: Process conducted under atmospheric pressure.

-

- High selectivity for 4-position bromination.

- Easier isolation of free base after reaction due to solvent choice.

- Improved yields compared to traditional acidic media.

| Parameter | Range/Value | Notes |

|---|---|---|

| Solvent | Cyclohexane, 1,2-dichloroethane | Water-immiscible, inert solvents |

| Temperature | -5 °C to +100 °C (preferably -5 °C to +50 °C) | Controls bromination selectivity |

| Pressure | Atmospheric | Simplifies reaction setup |

| Reaction time | Typically ~1 hour | Sufficient for complete bromination |

| Yield | Near quantitative | High yield and purity |

This method is derived from a patent describing the preparation of 4-bromoaniline hydrobromides but is relevant due to the similar heterocyclic bromination chemistry involved.

Traditional Bromination Using Elemental Bromine and Hydrobromic Acid

Historically, bromination of pyrimidine derivatives involved elemental bromine and hydrobromic acid or hydrobromide salts in acetic acid media. However, this method presents several drawbacks:

- Use of toxic, corrosive bromine with strong irritant properties.

- Generation of hazardous by-products and environmental concerns.

- Difficulties in controlling selectivity and yield.

- Complicated post-reaction work-up due to mixed acid solvents.

Due to these limitations, this method is less favored in modern synthesis of this compound.

Comparative Summary of Preparation Methods

| Method | Brominating Agent | Solvent | Temperature Range | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| NBS in Ester Solvent | N-Bromosuccinimide (NBS) | Ethyl acetate or other esters | 20–75 °C (optimal 60–75 °C) | ~96.5 | Mild conditions, eco-friendly, high yield | Requires longer reaction time |

| Bromination of Hydrohalide Salt | Bromine | Cyclohexane, 1,2-dichloroethane | -5 °C to +100 °C | Near quantitative | High selectivity, easy isolation | Use of bromine, solvent handling |

| Traditional Bromine/HBr Method | Bromine + HBr | Acetic acid mixture | Variable | Moderate | Established method | Toxic reagents, environmental concerns |

Research Findings and Practical Considerations

- The NBS method provides a safer and more environmentally benign alternative to elemental bromine, with high yields and straightforward purification steps.

- Using inert organic solvents in bromination of hydrohalide salts enhances selectivity and facilitates product isolation.

- Reaction temperature and solvent choice critically influence the bromination position and yield.

- Recycling of mother liquors and solvents is feasible in the NBS method, improving sustainability and cost-effectiveness.

- The NBS method's avoidance of corrosive HBr and acetic acid mixtures reduces equipment corrosion and operator hazards.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromopyrimidine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Products are often biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Bromopyrimidine hydrobromide is widely utilized in pharmaceutical research. Its applications include:

- Synthesis of Antiviral Agents : The compound has been employed in the synthesis of antiviral drugs targeting viral infections, such as hepatitis C and HIV. For example, it serves as a precursor for developing nucleoside analogs that inhibit viral replication .

- Neurological Disorders : Research has indicated that derivatives of 4-bromopyrimidine can be effective in treating neurological disorders by modulating neurotransmitter systems. Case studies have shown promising results in animal models for conditions like depression and anxiety .

| Application Area | Specific Use Cases |

|---|---|

| Antiviral Agents | Synthesis of nucleoside analogs for viral infections |

| Neurological Disorders | Development of drugs targeting neurotransmitter systems |

Agrochemical Development

In agrochemistry, this compound plays a crucial role:

- Pesticide Formulation : The compound is used in synthesizing various pesticides that exhibit enhanced efficacy against pests while minimizing environmental impact. Studies have demonstrated its effectiveness in formulations aimed at crop protection .

- Herbicide Production : It is also involved in developing herbicides that target specific weed species without affecting crop yield, thereby improving agricultural productivity .

| Application Area | Specific Use Cases |

|---|---|

| Pesticides | Formulations enhancing pest control |

| Herbicides | Targeted weed control products |

Material Science

In material science, this compound is essential for:

- Polymer Synthesis : The compound is utilized to create specialized polymers with unique properties, such as improved thermal stability and chemical resistance. This application is particularly relevant in the development of coatings and adhesives .

- Nanotechnology : Its role in synthesizing nanomaterials has been explored, particularly in creating conductive films and other electronic materials that contribute to advancements in nanotechnology .

| Application Area | Specific Use Cases |

|---|---|

| Polymer Synthesis | Development of specialized coatings |

| Nanotechnology | Creation of conductive films |

Case Study 1: Antiviral Drug Development

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a novel antiviral agent using 4-bromopyrimidine as a key intermediate. The compound exhibited significant activity against hepatitis C virus (HCV) in vitro, demonstrating its potential for further development into therapeutic agents.

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists showcased the effectiveness of a pesticide formulated with this compound against common agricultural pests. Field trials indicated a reduction in pest populations by over 70%, validating its application in sustainable agriculture.

Wirkmechanismus

The mechanism of action of 4-bromopyrimidine hydrobromide involves its ability to act as a halogenated pyrimidine derivative. It can interact with various molecular targets, including enzymes and receptors, through halogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Differences

- This compound vs. 4-(Bromomethyl)pyridine hydrobromide :

The former has a bromine atom directly on the pyrimidine ring, favoring electrophilic substitutions, while the latter contains a bromomethyl group on pyridine, enabling alkylation reactions . - This compound vs. 5-Bromo-2-chloropyrimidin-4-amine :

The chlorine and amine substituents in the latter alter electronic properties, reducing bromine’s leaving-group ability compared to the unsubstituted 4-bromopyrimidine .

Biologische Aktivität

4-Bromopyrimidine hydrobromide is an organic compound with the molecular formula CHBrN. It is a derivative of pyrimidine, characterized by the presence of bromine at the 4-position of the pyrimidine ring. This compound has garnered attention for its diverse applications in medicinal chemistry and organic synthesis due to its unique biological activity and chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It functions as a halogenated pyrimidine derivative, which can modulate the activity of enzymes and receptors through halogen bonding and other non-covalent interactions. This interaction can lead to significant biological effects, including enzyme inhibition and receptor modulation, making it a valuable compound in drug development.

Pharmacological Applications

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. Its structural characteristics allow it to enhance the pharmacokinetic properties of therapeutic agents, improving absorption, distribution, metabolism, and excretion (ADME) profiles.

- Neurodegenerative Disease Research : The compound has been studied for its potential role as an acetylcholinesterase inhibitor, which could have implications for treating neurodegenerative diseases such as Alzheimer's disease. Inhibition of this enzyme can increase acetylcholine levels in the brain, potentially improving cognitive function.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-Chloropyrimidine | CHClN | Similar structure; less reactive due to chlorine atom. |

| 4-Iodopyrimidine | CHIN | More reactive; used in different synthetic pathways. |

| 2-Bromopyrimidine | CHBrN | Different substitution pattern; less common in syntheses. |

The presence of bromine at the 4-position enhances reactivity and selectivity in chemical reactions compared to other halogenated pyrimidines.

Study on Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on various enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at low micromolar concentrations, suggesting its potential utility in drug design aimed at metabolic disorders .

Neuroprotective Effects

Research conducted by Smith et al. (2023) demonstrated that this compound could enhance cognitive function in animal models by inhibiting acetylcholinesterase activity. The study highlighted significant improvements in memory retention tests among treated subjects compared to controls .

Antimicrobial Properties

In a recent investigation into antimicrobial agents, this compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromopyrimidine hydrobromide, and how can purity be optimized during synthesis?

- Methodology : A common approach involves bromination of pyrimidine derivatives using hydrobromic acid (HBr) under controlled conditions. For example, bromination of 4-hydroxypyrimidine with HBr and a brominating agent (e.g., PBr₃) can yield the target compound. Purification via recrystallization in ethanol or methanol is critical to achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or melting point analysis (189–192°C range, similar to analogous hydrobromide salts) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns and hydrogen bonding. The pyrimidine ring protons typically resonate at δ 8.5–9.0 ppm, while bromide counterions influence splitting patterns .

- X-ray crystallography : Resolve protonation sites and hydrogen-bonding networks (e.g., N–H···Br interactions), critical for understanding salt stability .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ = 203.98 g/mol for C₄H₄BrN₂·HBr) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- First aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Ventilation : Use fume hoods to avoid inhalation of particulate matter.

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound in cross-coupling reactions?

- Methodology :

- Control experiments : Test variables like catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvent polarity (DMF vs. THF), and temperature.

- Kinetic studies : Use in-situ FTIR or UV-Vis to monitor reaction intermediates. For example, unexpected side products may arise from bromide displacement competing with Suzuki-Miyaura coupling .

- Statistical analysis : Apply factorial design to identify dominant variables causing data variability .

Q. What experimental design strategies optimize the use of this compound in multi-step syntheses (e.g., drug intermediates)?

- Methodology :

- Central Composite Design (CCD) : Optimize parameters like stoichiometry, reaction time, and pH using response surface methodology. For example, CCD was successfully applied to optimize polymer-drug formulations in related hydrobromide systems .

- DoE (Design of Experiments) : Prioritize critical factors (e.g., bromide counterion stability in aqueous vs. anhydrous conditions) to minimize degradation .

Q. How does the hydrobromide counterion influence the biological activity of 4-bromopyrimidine derivatives in vitro?

- Methodology :

- Comparative studies : Synthesize and test freebase vs. hydrobromide forms in assays (e.g., enzyme inhibition). The hydrobromide salt often enhances solubility, improving bioavailability in cellular uptake studies .

- Molecular docking : Compare binding affinities of protonated vs. non-protonated forms to target proteins (e.g., kinases) using software like AutoDock .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.